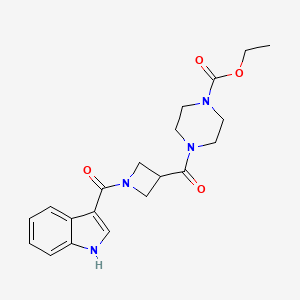

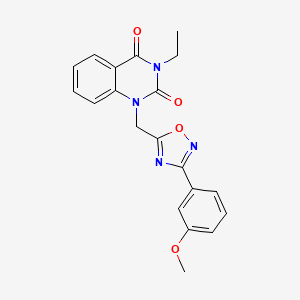

ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .Chemical Reactions Analysis

Indole derivatives, including “ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate”, show various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Scientific Research Applications

Synthesis and Biological Activities

Ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is involved in various synthetic and biological studies. Research has focused on synthesizing hybrid molecules containing specific moieties such as penicillanic acid or cephalosporanic acid and investigating their biological activities. For instance, ethyl piperazine-1-carboxylate derivatives have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibit moderate to good antimicrobial activity against test microorganisms, with a few showing significant antiurease and antilipase activities (Başoğlu et al., 2013).

HIV-1 Reverse Transcriptase Inhibitors

In the realm of antiviral research, analogues of ethyl piperazine-1-carboxylate compounds have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase (RT). This research aimed at discovering new classes of non-nucleoside HIV-1 RT inhibitors, leading to the development of compounds with significantly enhanced potency compared to earlier analogues (Romero et al., 1994).

Antifungal and Antimicrobial Properties

The synthesis and evaluation of 1,2,4-triazole derivatives containing a piperazine nucleus have been carried out, revealing their potential as antifungal agents. These compounds have been assessed for their biological properties, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, showing promising results across various assays. The synthesis approach embraced green chemistry techniques such as microwave and ultrasound irradiation, optimizing conditions for environmentally friendly chemical processes (Mermer et al., 2018).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “ethyl 4-(1-(1H-indole-3-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate”, as an indole derivative, may also have potential for further exploration in future research .

properties

IUPAC Name |

ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-2-28-20(27)23-9-7-22(8-10-23)18(25)14-12-24(13-14)19(26)16-11-21-17-6-4-3-5-15(16)17/h3-6,11,14,21H,2,7-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQKSMDKSLJYBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2720372.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2720374.png)

![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2720375.png)

![2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2720377.png)

![(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2720386.png)

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2720388.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2720389.png)